1-(3-Phenylazetidin-1-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
1-(3-phenylazetidin-1-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-2-12(14)13-8-11(9-13)10-6-4-3-5-7-10/h2-7,11H,1,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHYATAMWMSJDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC(C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Phenylazetidin-1-yl)prop-2-en-1-one typically involves the reaction of an azetidine derivative with a suitable phenyl-substituted precursor. One common method is the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone under basic conditions to form the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The purification process may include recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1-(3-Phenylazetidin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(3-Phenylazetidin-1-yl)prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Phenylazetidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
KRAS G12C Inhibitors
- 1-(3-(6-(3-Hydroxynaphthalen-1-yl)benzofuran-2-yl)azetidin-1-yl)prop-2-en-1-one (WO2018140513):
- Key Feature : The azetidine ring is substituted with a benzofuran-naphthyl group.
- Activity : Demonstrates potent modulation of KRAS G12C mutants, a critical target in pancreatic and lung cancers. The hydroxynaphthyl group enhances binding affinity to the switch-II pocket of KRAS .
- Comparison : The phenyl group in this compound lacks the extended aromatic system of the benzofuran-naphthyl derivative, likely reducing its specificity for KRAS.
Azetidine-Amino Derivatives
- (E)-1-(3-aminoazetidin-1-yl)-3-(o-tolyl)prop-2-en-1-one (CAS 2092886-66-1): Key Feature: Incorporates an amino group on the azetidine ring and an o-tolyl group on the propenone chain. Activity: Predicted to exhibit improved solubility and hydrogen-bonding capacity due to the amino group, though biological data are unavailable . Comparison: The amino substituent may enhance interactions with polar residues in target proteins compared to the unsubstituted phenyl group in the parent compound.
Propenone-Based Compounds with Heterocyclic Moieties
Indole-Propenone Derivatives
- 1-(1H-Indol-3-yl)-3-(p-tolyl)prop-2-en-1-one (3a) and 3-(4-chlorophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one (3b) :
- Key Feature : Replace the azetidine ring with an indole moiety.
- Activity : Exhibit anticancer activity via tubulin polymerization inhibition (IC₅₀ = 1.2–3.8 μM). The electron-withdrawing chloro group in 3b enhances cytotoxicity compared to the methyl group in 3a .
- Comparison : The azetidine ring in this compound provides steric hindrance that may limit off-target interactions compared to planar indole derivatives.
Piperidine-Propenone Analogs
- 1-(2,6-dimethylpiperidin-1-yl)-3-phenylprop-2-en-1-one: Key Feature: Six-membered piperidine ring instead of azetidine. Activity: Shows antifungal activity against Aspergillus flavus (MIC = 32 μg/mL). The larger ring size may improve membrane permeability .
Chalcone-Like Derivatives
Trimethoxyphenyl-Propenone Compounds
- (E)-3-(4-methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (A2): Key Feature: Chalcone scaffold with multiple methoxy groups. Activity: Anticancer activity against MCF-7 breast cancer cells (IC₅₀ = 4.3 μM). Methoxy groups improve solubility and π-stacking with DNA .
Physicochemical and Electronic Properties
Quantum Chemical Descriptors
- (E)-1-(4-Methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one :
- Comparison : The azetidine ring in this compound may raise LUMO energy due to electron donation from nitrogen, reducing electrophilicity compared to chalcone derivatives.
Molecular Weight and Solubility
- This compound: Molecular Weight: ~215 g/mol (estimated). Solubility: Likely moderate due to the hydrophobic phenyl group and polar enone system.
- Piperazine-Propenone Analog (CAS 329779-53-5): Molecular Weight: 376.88 g/mol Density: 1.260 g/cm³ Solubility: Lower due to the bulky naphthyl group .
Q & A
Q. What are the common synthetic routes and purification methods for 1-(3-Phenylazetidin-1-yl)prop-2-en-1-one?
The synthesis typically involves multi-step reactions, including:
- Azetidine ring formation : Cyclization of precursors using reagents like thionyl chloride or bases under reflux conditions .
- Functionalization : Introducing the phenyl group via nucleophilic substitution or coupling reactions, often employing catalysts such as Pd/C for hydrogenation .
- Enone formation : Utilizing aldol condensation or Wittig reactions to establish the α,β-unsaturated ketone system . Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) are standard for isolating the product from by-products .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : and NMR confirm regiochemistry and substituent positions, with coupling constants (e.g., ) verifying the enone geometry .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns .
- FT-IR : Peaks at ~1650–1700 cm confirm the carbonyl group, while aromatic C-H stretches (~3000 cm ) indicate phenyl substitution .
Q. How can reaction conditions be optimized to improve yield?
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates for SN2 mechanisms, while microwave-assisted synthesis reduces time and improves regioselectivity .
- Catalysts : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) increases efficiency for aryl-azetidine bond formation .
- Temperature control : Reflux (80–120°C) for cyclization steps, with lower temperatures (0–25°C) to stabilize intermediates .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict electronic properties and reactivity?
- DFT calculations : Optimize molecular geometry and compute frontier orbitals (HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack. For example, the enone system’s LUMO often localizes on the carbonyl carbon, indicating susceptibility to nucleophilic addition .
- NBO analysis : Quantifies hyperconjugative interactions (e.g., σ→π* in the enone) to explain stabilization effects .
- Docking studies : Model interactions with biological targets (e.g., tubulin) to prioritize derivatives for synthesis .
Q. How can discrepancies between experimental and computational data be resolved?
- Cross-validation : Compare DFT-derived vibrational frequencies (IR/Raman) with experimental spectra; deviations >10 cm may suggest conformational flexibility or solvent effects .
- Solvent correction : Apply polarizable continuum models (PCM) to computational data to account for solvent polarity in UV-vis or NMR comparisons .
- Crystallographic validation : Use single-crystal XRD (refined via SHELXL ) to resolve ambiguities in bond lengths/angles from computational models.
Q. What strategies address low biological activity in derivatives?
- Structure-activity relationship (SAR) : Modify substituents on the phenyl or azetidine rings. For example, fluorination at the 4-position of the phenyl group enhances membrane permeability .
- Bioisosteric replacement : Replace the enone with a bioisostere (e.g., α-ketoamide) to improve metabolic stability while retaining target binding .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .
Methodological Considerations
Q. What crystallographic approaches are suitable for determining its 3D structure?
- Data collection : Use Mo Kα radiation (λ = 0.71073 Å) for small-molecule crystals. SHELXD/SHELXE solve phase problems via dual-space methods .
- Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding patterns (e.g., C-H···O interactions) using Hirshfeld surface analysis .
Q. How do hydrogen-bonding patterns influence crystal packing?
- Graph-set analysis : Classify motifs (e.g., dimers) to predict packing efficiency and solubility. For azetidine derivatives, N-H···O bonds often form chains, while C-H···π interactions stabilize layered structures .
Data Contradiction Analysis
Q. How to interpret conflicting spectroscopic data (e.g., NMR vs. X-ray)?
- Dynamic effects : NMR detects time-averaged conformers, whereas XRD captures static structures. For flexible azetidine rings, compare NOESY (through-space correlations) with XRD torsional angles .
- Polymorphism : Test multiple crystallization solvents (e.g., DCM vs. MeOH) to isolate polymorphs with distinct spectral profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
